Bisdisulizole disodium

Catalog No.
S643032
CAS No.
180898-37-7
M.F
C20H14N4NaO12S4
M. Wt
653.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bisdisulizole disodium

CAS Number

180898-37-7

Product Name

Bisdisulizole disodium

IUPAC Name

disodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonate

Molecular Formula

C20H14N4NaO12S4

Molecular Weight

653.6 g/mol

InChI

InChI=1S/C20H14N4O12S4.Na/c25-37(26,27)11-5-13-17(15(7-11)39(31,32)33)23-19(21-13)9-1-2-10(4-3-9)20-22-14-6-12(38(28,29)30)8-16(18(14)24-20)40(34,35)36;/h1-8H,(H,21,23)(H,22,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);

InChI Key

YCWCJGXHELVZPI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3S(=O)(=O)[O-])S(=O)(=O)O)C4=NC5=C(N4)C=C(C=C5S(=O)(=O)[O-])S(=O)(=O)O.[Na+].[Na+]

Synonyms

disodium phenyl dibenzimidazole tetrasulfonate, PDBT cpd

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3S(=O)(=O)O)S(=O)(=O)O)C4=NC5=C(N4)C=C(C=C5S(=O)(=O)O)S(=O)(=O)O.[Na]

Skin Cancer and Photoprotection

  • Investigating mechanisms of action

    Studies have explored the mechanisms by which bisdisulizole disodium absorbs UVA rays and protects skin cells from DNA damage. This research helps understand its effectiveness and potential limitations as a sunscreen ingredient [].

  • Evaluating photostability

    Research has examined the photostability of bisdisulizole disodium, which refers to its ability to maintain its effectiveness under UV light exposure. This is crucial for ensuring long-lasting sun protection [].

  • Combination therapy

    Studies have investigated the potential benefits of combining bisdisulizole disodium with other sunscreen ingredients or photoprotective agents to achieve broader and more effective sun protection [].

Other Potential Applications

  • Antioxidant properties

    Limited research suggests that bisdisulizole disodium may possess antioxidant properties, potentially offering benefits beyond sun protection. However, further research is needed to confirm these findings and understand any potential implications [].

  • Other biological activities

    Some studies have explored the potential of bisdisulizole disodium for other biological activities, such as anti-inflammatory or anti-microbial effects. However, these investigations are preliminary and require further research for conclusive evidence [].

Bisdisulizole disodium, also known as disodium phenyl dibenzimidazole tetrasulfonate, is a water-soluble compound primarily used as a sunscreen agent. It effectively absorbs ultraviolet A (UVA) radiation, particularly in the UVA-II range, making it a valuable ingredient in various cosmetic formulations, especially sunscreens. The compound has the chemical formula C20H14N4Na2O12S4C_{20}H_{14}N_{4}Na_{2}O_{12}S_{4} and a molecular weight of 653.6 g/mol. Its structure includes multiple sulfonate groups, which contribute to its solubility in water and its ability to interact with UV light.

  • Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
  • Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
  • Substitution: It can undergo substitution reactions where sulfonate groups are replaced by other functional groups.

Common reagents involved in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

The primary biological activity of bisdisulizole disodium is its function as a UVA filter in sunscreen formulations. It absorbs UVA rays, thereby protecting the skin from potential damage caused by ultraviolet radiation. Although the exact molecular mechanism of action is not fully defined, its ability to absorb UV light is well-documented. The compound is generally regarded as safe for topical application and does not exhibit significant toxicological effects under normal usage conditions .

The synthesis of bisdisulizole disodium involves several steps:

  • Initial Reaction: The process begins with the reaction of 2,2'- (1,4-phenylene)bis(6-sulfo-1H-benzimidazole-4-sulfonate) with sodium hydroxide to form the disodium salt.
  • Alternative Synthesis Pathway: Another method involves a two-step process where 2,4-diamino-6-phenyl-1,3,5-triazine reacts with sodium sulfite followed by sodium bisulfite. The mixture is stirred at room temperature, and the pH is adjusted to neutral before filtration and drying .

Bisdisulizole disodium is primarily used in cosmetic products as a UV filter. Its applications include:

  • Sunscreens: It is incorporated into water-based sunscreen formulations to provide protection against UVA radiation.
  • Cosmetic Products: Beyond sunscreens, it may be included in various skincare products that require UV protection.

Due to its water solubility, it can be easily integrated into formulations without compromising stability .

Several compounds share structural or functional similarities with bisdisulizole disodium. Here are some notable examples:

Compound NameStructure/FunctionalityUnique Features
Disodium Octaborate TetrahydrateUsed for UV protection; less soluble than bisdisulizole disodiumPrimarily used in industrial applications
Benzophenone-3 (Oxybenzone)Common UV filter; absorbs UVB and short UVA raysKnown for potential skin irritation
Tinosorb M (Methylene Bis-Benzotriazolyl Tetramethylbutylphenol)Broad-spectrum UV filter; oil-solubleOffers both UVA and UVB protection

Uniqueness of Bisdisulizole Disodium

Bisdisulizole disodium stands out due to its exclusive water solubility and effectiveness specifically against UVA radiation. Unlike many other UV filters that may only target UVB or require oil-based formulations, this compound's properties allow for versatile incorporation into various cosmetic products while maintaining stability across a wide pH range .

Sulfonation and Coupling Reaction Mechanisms

The synthesis of bisdisulizole disodium centers on the formation of a phenylene-bridged bis-benzimidazole core functionalized with sulfonic acid groups. The process begins with the sulfonation of precursor molecules, where sulfonic acid groups are introduced to aromatic rings prior to benzimidazole ring formation. A key intermediate, phenylene-bis-benzimidazole-tetrasulfonic acid, is synthesized via condensation of o-phenylenediamine with a sulfonated terephthalic acid derivative [1].

The coupling mechanism involves nucleophilic substitution, where the amino groups of o-phenylenediamine react with carbonyl groups of the sulfonated terephthalic acid. This step is catalyzed under acidic conditions, facilitating cyclization to form the benzimidazole rings. The sulfonation step typically employs concentrated sulfuric acid or chlorosulfonic acid, ensuring the introduction of sulfonic acid groups at specific positions on the benzimidazole rings [4]. Subsequent neutralization with sodium hydroxide converts the tetrasulfonic acid into its disodium salt, yielding the final product [1].

Critical to this process is the purification of intermediates. For instance, the crude phenylene-bis-benzimidazole-tetrasulfonic acid is dissolved in water and treated with activated carbon to adsorb impurities. The purified acid is then precipitated using sodium chloride, followed by redissolution in aqueous sodium hydroxide and repeated activated carbon treatment to achieve high purity [1].

Optimization of Synthetic Routes for Industrial Production

Industrial-scale production of bisdisulizole disodium requires meticulous optimization of reaction parameters to balance efficiency, yield, and cost. Key factors include:

  • Reaction Temperature and Time: Maintaining the reaction mixture at 55°C for 2 hours ensures complete cyclization while minimizing side reactions [1].
  • Concentration Control: Using a 5–7% (w/w) solution of the tetrasulfonic acid intermediate prevents viscosity issues during stirring and filtration [1].
  • Purification Protocols: Sequential activated carbon treatments and pH adjustments (e.g., to pH 5 using 45% sodium hydroxide) enhance purity by removing residual organic impurities and unreacted starting materials [1].
  • Precipitation Efficiency: Sodium chloride-induced precipitation achieves >90% recovery of the disodium salt, with yields further improved by reprecipitation from aqueous solutions [1].

These optimized conditions enable scalable production, as demonstrated in a patented method yielding 1,155 g of bisdisulizole disodium with >97% purity [1].

Functional Group Modifications and Derivative Synthesis

Functionalization of bisdisulizole disodium focuses on modifying its sulfonate groups or phenylene bridge to alter its photophysical properties. For example:

  • Counterion Substitution: Replacing sodium with alternative cations (e.g., potassium or ammonium) modulates solubility for specific formulations [4].
  • Sulfonate Group Derivatization: Converting sulfonate groups to sulfonamides via reaction with amines introduces new biological activities, such as antimicrobial properties [4].
  • Phenylene Bridge Modification: Incorporating electron-withdrawing or donating substituents on the phenylene group shifts the absorption spectrum, enabling customization for UVA/UVB balance [4].

Such derivatives are synthesized through nucleophilic aromatic substitution or palladium-catalyzed coupling reactions, retaining the core benzimidazole structure while introducing targeted functional groups [4].

Bisdisulizole disodium exhibits complex photodynamic behavior characterized by distinctive excited-state properties and fluorescence pathways. The compound demonstrates a maximum absorption wavelength at 334 nanometers with an exceptionally high molar extinction coefficient of approximately 52,500 M⁻¹ cm⁻¹, positioning it as a highly efficient ultraviolet absorber in the UVA II region [1] [2]. This strong absorption corresponds to the S₁ electronic transition, involving the promotion of electrons from the highest occupied molecular orbital to the lowest unoccupied molecular orbital, with a remarkably large oscillator strength of 0.89 [1] [2].

The excited-state dynamics of bisdisulizole disodium follow a complex relaxation pathway. Upon ultraviolet excitation, the molecule undergoes minor vibrational and geometrical relaxation before dissipating the absorbed energy primarily through radiative decay [1] [2]. Time-dependent density-functional theory calculations reveal that the prominent shoulder features in the absorption spectrum result from vibronic progression rather than distinct electronic states, indicating a well-defined excited-state structure [1] [2].

Fluorescence represents the predominant energy dissipation mechanism for bisdisulizole disodium, with the compound exhibiting an exceptionally high fluorescence quantum yield of 94% in aqueous solution [1] [2]. This substantial quantum yield confirms that fluorescence serves as the primary relaxation pathway following ultraviolet absorption. The emission maximum occurs at 389 nanometers, resulting in a Stokes shift of 55 nanometers between absorption and emission maxima [1] [2].

The fluorescence lifetime measurements reveal environment-dependent behavior. In aqueous solution, bisdisulizole disodium demonstrates a fluorescence lifetime of 1.081 ± 0.002 nanoseconds [1] [2]. However, when applied to synthetic skin surfaces, the fluorescence lifetime decreases significantly to 616.1 ± 6.5 picoseconds, representing nearly a two-fold reduction [1] [2]. This lifetime reduction suggests enhanced Franck-Condon overlap between the excited state and ground electronic state due to skin surface interactions, or the opening of alternative nonradiative decay pathways [1] [2].

The photodynamic behavior exhibits remarkable consistency across different atmospheric conditions. Fluorescence lifetime measurements under nitrogen atmosphere show no significant changes compared to air exposure, confirming that fluorescence rather than phosphorescence represents the primary radiative pathway [1] [2]. This atmospheric independence indicates that oxygen quenching does not significantly affect the excited-state dynamics of bisdisulizole disodium.

PropertyValueReference
Absorption maximum (λmax)334 nmWinghart et al. (2024)
Molar extinction coefficient (ε)~52,500 M⁻¹ cm⁻¹Winghart et al. (2024)
Emission maximum389 nmWinghart et al. (2024)
Fluorescence quantum yield94%Winghart et al. (2024)
Fluorescence lifetime in solution1.081 ± 0.002 nsWinghart et al. (2024)
Fluorescence lifetime on synthetic skin616.1 ± 6.5 psWinghart et al. (2024)
Stokes shift55 nmCalculated from data
Oscillator strength (S₁ state)0.89Shen (referenced)
Electronic transitionS₁ (LUMO ← HOMO)Shen (referenced)

Photostability Under Solar Irradiation

Bisdisulizole disodium demonstrates exceptional photostability when exposed to solar irradiation, maintaining its molecular integrity and ultraviolet absorption properties under prolonged exposure conditions. Comprehensive photostability studies utilizing solar simulators reveal that the compound exhibits remarkable resistance to photodegradation [1] [2].

Under controlled solar simulator irradiation for two hours, bisdisulizole disodium maintains an Area Under Curve Index of 99.95% in the critical 290-400 nanometer wavelength range [1] [2]. This exceptional retention of absorption properties significantly exceeds the established photostability criterion of 80% Area Under Curve Index, which serves as the benchmark for classifying a molecule as photostable [1] [2]. The Area Under Curve Index represents the percentage retention of ultraviolet absorption capacity following irradiation exposure, calculated as the ratio of final absorption area to initial absorption area multiplied by 100%.

The photostability characteristics of bisdisulizole disodium ensure adequate ultraviolet protection preservation for extended periods in direct sunlight exposure [1] [2]. This stability prevents the formation of potentially harmful photodegradation products that could result from molecular breakdown of the ultraviolet filter under solar radiation [1] [2]. The compound's resistance to photodegradation maintains consistent protection levels throughout the duration of sun exposure, eliminating the need for frequent reapplication solely due to filter degradation.

Mechanistic studies indicate that the photostability of bisdisulizole disodium results from its inherent molecular structure and electronic properties. The compound's conjugated system and sulfonate groups contribute to its stability by providing multiple resonance structures that can accommodate excited-state energy without undergoing irreversible chemical changes [1] [2]. The high oscillator strength of the S₁ state facilitates efficient energy absorption and subsequent fluorescence emission, preventing the accumulation of excited-state energy that could lead to photodegradation [1] [2].

Comparative analysis with other ultraviolet filters demonstrates that bisdisulizole disodium exhibits superior photostability compared to many conventional filters. Unlike photolabile filters such as avobenzone, which undergo significant degradation under solar irradiation, bisdisulizole disodium maintains its absorption characteristics with minimal molecular alteration [3] [4]. This enhanced photostability provides a significant advantage in sunscreen formulations, ensuring consistent protection throughout extended sun exposure periods.

Irradiation ConditionArea Under Curve Index (AUCI)Photostability ClassificationWavelength Range
Solar simulator (2 hours)99.95%Highly photostable290-400 nm
Simulated sunlight exposure>97%Photostable290-400 nm
UVA irradiationStablePhotostable320-400 nm
Continuous UV exposureHigh stabilityPhotostableFull UV spectrum

Synergistic Interactions with Other UV Filters

Bisdisulizole disodium demonstrates significant synergistic interactions with various ultraviolet filters, enhancing the overall photoprotective efficacy of sunscreen formulations through complementary mechanisms. These interactions manifest through multiple pathways, including fluorescence quenching, photostabilization, and enhanced spectral coverage [1] [2] [5] [6].

Fluorescence quenching represents a critical synergistic interaction, particularly with troxerutin, which serves as a commercially utilized quencher for bisdisulizole disodium [1] [2]. The quenching mechanism operates through Dexter energy transfer or Förster resonance energy transfer pathways, resulting in a significant reduction in fluorescence lifetime by approximately 50% when applied to synthetic skin surfaces [1] [2]. This quenching effect eliminates the potential for high-energy photon release during fluorescence decay, which could otherwise pose risks to skin health [1] [2].

The interaction with troxerutin demonstrates substrate-dependent behavior. While minimal fluorescence lifetime changes occur in solution, the presence of troxerutin on synthetic skin surfaces produces dramatic reductions in fluorescence lifetime from approximately 616 picoseconds to 389 picoseconds [1] [2]. This environment-specific quenching suggests that the skin surface facilitates the energy transfer process between bisdisulizole disodium and troxerutin [1] [2].

Synergistic effects with oil-soluble UVB filters represent another significant interaction category [7]. Bisdisulizole disodium, as a water-soluble UVA II absorber, complements oil-soluble UVB filters by providing balanced spectral coverage across the ultraviolet spectrum [7]. This combination enables the formulation of broad-spectrum sunscreens that effectively protect against both UVA and UVB radiation while maintaining formulation stability [7].

The combination with bemotrizinol produces enhanced broad-spectrum protection through complementary absorption profiles [8] [9]. Bemotrizinol provides UVA I and UVB coverage, while bisdisulizole disodium contributes UVA II absorption, resulting in comprehensive ultraviolet protection [8] [9]. This synergistic combination enables the achievement of high Sun Protection Factor values with relatively low concentrations of individual filters [8] [9].

Physical-chemical synergy with inorganic filters such as titanium dioxide and zinc oxide enhances overall ultraviolet attenuation through combined absorption and scattering mechanisms [10] [11]. The organic absorption properties of bisdisulizole disodium complement the light-scattering behavior of inorganic particles, providing enhanced protection across the entire ultraviolet spectrum [10] [11]. This combination addresses the spectral gaps that may exist when using single-class filters alone [10] [11].

Photostabilization interactions with octocrylene and other stabilizing agents prevent the degradation of photolabile filters in multi-component formulations [5] [6]. The inherent photostability of bisdisulizole disodium contributes to the overall stability of sunscreen formulations, maintaining protection levels throughout extended sun exposure [5] [6].

UV Filter PartnerInteraction TypeMechanismEffectiveness
TroxerutinFluorescence quenchingDexter energy transfer (DET) or Förster resonance energy transfer (FRET)~50% reduction in fluorescence lifetime
Octinoxate (Octyl methoxycinnamate)PhotostabilizationReduced photodegradationImproved stability
BemotrizinolBroad-spectrum enhancementEnhanced UVA/UVB coverageSuperior broad-spectrum protection
Titanium dioxide (TiO₂)Physical-chemical synergyScattering and absorption combinationEnhanced UV attenuation
Zinc oxide (ZnO)Complementary protectionUVA-UVB balance optimizationBalanced UVA/UVB protection
OctocrylenePhotostabilizationMolecular stabilizationIncreased photostability
Oil-soluble UVB filtersSynergistic effectsEnhanced SPF efficiencySynergistic SPF boost

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

6

Exact Mass

652.93887587 g/mol

Monoisotopic Mass

652.93887587 g/mol

Heavy Atom Count

41

Related CAS

192776-90-2

Wikipedia

Bisdisulizole_disodium

Dates

Last modified: 04-14-2024

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